![molecular formula C20H21N3O3S B2488883 3-butyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1252841-78-3](/img/structure/B2488883.png)
3-butyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This chemical compound belongs to a class of derivatives based on the thienopyrimidine and pyrimidoindole ring systems, known for their potential pharmacological applications. Synthesis and evaluation of these derivatives have been explored for various biological activities, including analgesic and anti-inflammatory activities without ulcerogenic effects (Romeo et al., 1998).
Synthesis Analysis
The synthesis involves the reaction of N-amino groups of thieno[2,3-d]pyrimidin-2,4-dione derivatives with aromatic aldehydes, resulting in novel compounds. Such synthetic approaches have led to substances showing appreciable biological activities (Santagati et al., 1995).
Molecular Structure Analysis
Structural analysis through heterocorrelation NMR spectroscopy and X-ray structural analysis indicates that the molecules of the synthesized compounds possess a linear, double folded stereo structure, which could impact their interaction with biological targets (Vasilin et al., 2014).
Chemical Reactions and Properties
Electrophilic substitution reactions, including Vilsmeier-Haack reaction, bromination, and nitration, have been employed to introduce functional groups into the thieno[2,3-d]pyrimidine ring, enabling further derivatization and exploration of chemical properties (Hirota et al., 1990).
Physical Properties Analysis
The synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones and exploration of their ADME (Absorption, Distribution, Metabolism, and Excretion) properties highlighted significant variation in biopharmaceutical properties among derivatives. Such studies are crucial for understanding the compound's behavior in biological systems (Jatczak et al., 2014).
Chemical Properties Analysis
Investigations into the chemical properties of derivatives have revealed their potential as GnRH receptor antagonists, suggesting applications in treating reproductive diseases. The study of structure-activity relationships (SAR) has been crucial in identifying key structural features required for receptor binding activity (Guo et al., 2003).
科学的研究の応用
Synthesis and Derivative Formation
- Synthesis of Pyrimido and Thieno Derivatives : The compound is used in synthesizing various derivatives. For instance, methyl 3-amino-1H-indole-2-carboxylates react with aryl isocyanates and cyanamides to form 5H-pyrimido[5,4-b]indole derivatives, which are structurally related (Shestakov et al., 2009).
- Nucleoside Synthesis : This compound plays a role in the synthesis of nucleosides, such as the formation of 5′-amino- and 5′-azido-2′,5′-dideoxy nucleosides from thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (El‐Barbary et al., 1995).
Methodological Innovations in Synthesis
- Microwave-Assisted Synthesis : A method for isolating intermediates in synthesizing 3-arylthieno[2,3-d]pyrimidine-2,4(1H,3H)-diones using microwave irradiation has been developed, highlighting a novel approach in chemical synthesis (Davoodnia et al., 2008).
- Ionic Liquid Promoted Synthesis : The use of ionic liquids, like 1-butyl-3-methylimidazolium bromide, in the synthesis of furo[2,3-d]pyrimidine-2,4(1H,3H)-diones, offers an environmentally friendly and efficient synthesis method (Shaabani et al., 2007).
Applications in Drug Development and Material Science
- Antimicrobial Properties : Derivatives of thieno[3,2-d]pyrimidine-2,4-dione, such as ethoxyphthalimide derivatized spiro[indole‐3,5′‐[1,3]thiazolo[4,5‐c]isoxazol]‐2(1H)‐ones, have been synthesized and evaluated for their antimicrobial activity, indicating potential pharmaceutical applications (Thadhaney et al., 2010).
- Optoelectronic Applications : Research into thieno-isoindigo derivative-based conjugated polymers for use in field-effect transistors and photothermal conversion highlights the compound's relevance in material science and optoelectronics (Zhang et al., 2017).
特性
IUPAC Name |
3-butyl-1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N3O3S/c1-2-3-10-22-19(25)18-16(9-12-27-18)23(20(22)26)13-17(24)21-11-8-14-6-4-5-7-15(14)21/h4-7,9,12,18H,2-3,8,10-11,13H2,1H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTBZDQRLCCSQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)N3CCC4=CC=CC=C43)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N3O3S+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

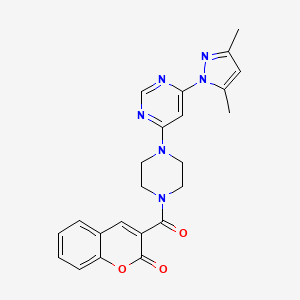
![(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2488803.png)
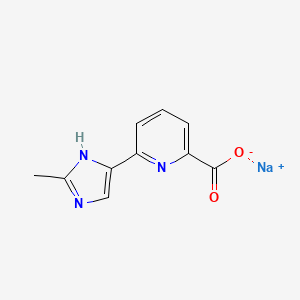
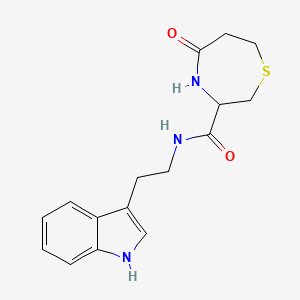
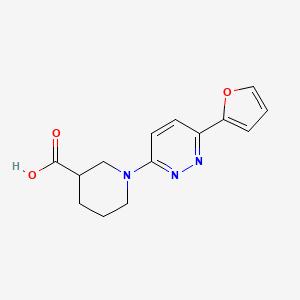
![4-[(Dimethylsulfamoyl)methyl]benzoic acid](/img/structure/B2488808.png)
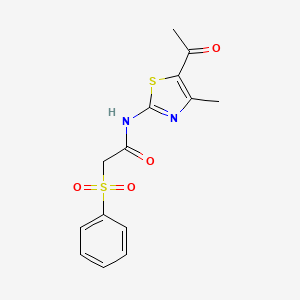
![{[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}[(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2488811.png)
![(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2488812.png)


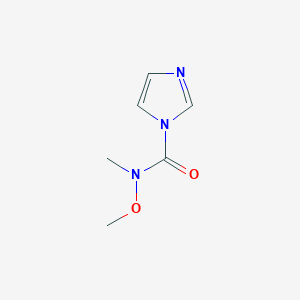
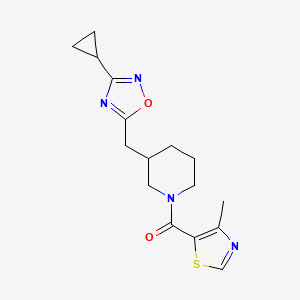
![2-(2,5-Dichlorothiophene-3-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2488821.png)